PVC formulations requiring sustained low-temperature flexibility often fail due to plasticizer solidification. Dihexyl azelate (CAS 109-31-9) resolves this with a melting point of -7.9 °C, ensuring reliable cold-weather performance in automotive, outdoor cabling, and food-packaging films. It is explicitly authorized for EU food-contact regenerated cellulose coatings (SML 6 mg/dm²).
- Low viscosity (7.9 mPa·s at 38 °C) accelerates PVC dry-blend compounding, reducing cycle times.
- Density: 0.93 g/mL at 25 °C; boiling point: 282 °C.
- Dual justification for food-film manufacturers: regulatory compliance plus superior performance over di-butyl sebacate.
Molecular FormulaC21H40O4
Molecular Weight356.5 g/mol
CAS No.109-31-9
Cat. No.B089611
⚠ Attention: For research use only. Not for human or veterinary use.
Dihexyl Azelate: Technical Identity and Specifications
Dihexyl azelate (CAS 109-31-9), also known as di-n-hexyl nonanedioate, is a diester formed from azelaic acid and hexanol, belonging to the class of organic compounds known as fatty acid esters [1]. It is characterized by a linear, 9-carbon dicarboxylic acid backbone esterified with two n-hexyl groups, yielding a molecular formula of C₂₁H₄₀O₄ and a molecular weight of approximately 356.5 g/mol [2]. This compound is a colorless, high-boiling liquid at ambient temperature with a density of 0.93 g/mL at 25 °C . Its structure comprises 20 rotatable bonds, which imparts a high degree of molecular flexibility and contributes to its role as a specialty plasticizer [1]. Primarily utilized in plastics and rubber applications, dihexyl azelate serves as a plasticizer for polyvinyl chloride (PVC), vinyl copolymers, and cellulose resins, with specific authorization for use in food contact materials within the European Union [3] [4]. Its commercial identity includes trade names such as Plastolein 9051 [2].
Risks of Substituting Dihexyl Azelate with Other Esters
While azelate and sebacate esters constitute a broader class of plasticizers often employed for low-temperature applications, their substitution is not straightforward. The specific length and linearity of the alkyl chains in dihexyl azelate dictate its unique balance of volatility, viscosity, and compatibility with polar polymers [1]. For example, swapping dihexyl azelate for its longer-chain counterpart, di(2-ethylhexyl) azelate (DOZ), introduces a branched alkyl architecture that substantially increases molecular weight and viscosity, which may hinder processing and limit compatibility in certain resin systems . Furthermore, substituting with sebacate esters like di-butyl sebacate (DBS) alters the ester linkage distance and overall molecular geometry, which has been shown to result in measurably inferior overall performance in specific applications such as food-contact films [2]. Perhaps most critically, dihexyl azelate holds a specific regulatory status; it is explicitly authorized for use in food-contact regenerated cellulose film coatings within the EU, a compliance threshold that is not automatically met by other in-class esters [3]. These differences confirm that generic substitution based solely on the 'azelate' or 'sebacate' name risks significant deviations in material performance and regulatory standing.
Chain architecture mismatch
Switching to branched DOZ alters viscosity and may limit resin compatibility compared to linear dihexyl azelate.
Ester-linkage variation
Sebacate esters (e.g., DBS) differ in molecular geometry; reported inferior performance in food-contact films.
Regulatory gap
EU food-contact authorization is substance-specific; most azelate or sebacate analogs lack this listing.
[1] Wypych, A. (2017). Databook of Plasticizers (2nd ed.). ChemTec Publishing. (Referencing azelate ester series properties). View Source
[2] Emery Industries, Inc. (1972). SAVE $12,000 - Azelaic Acid vs. Sebacic Acid. C&EN Global Enterprise (ACS Publications). View Source
Performance and Compliance Evidence for Dihexyl Azelate
Lower Viscosity vs. Higher Molecular Weight Azelate
Dihexyl azelate exhibits a significantly lower viscosity compared to its branched, higher molecular weight analog di(2-ethylhexyl) azelate (DOZ). This lower viscosity facilitates easier handling and more efficient mixing into polymer matrices during compounding and processing operations .
Di(2-ethylhexyl) azelate (DOZ): ~19-23 mPa·s (estimated from class-level property trends)
Quantified Difference
Target compound exhibits an estimated 58-66% lower viscosity than the comparator.
Conditions
Rheometric measurement; temperature = 38 °C.
Why This Matters
Lower viscosity directly impacts processability, enabling faster throughput, reduced energy consumption during mixing, and improved dispersion within the polymer matrix, which is a critical selection criterion for formulators.
RheologyPolymer ProcessingPlasticizer Efficiency
Superior Low-Temperature Flexibility vs. Branched Azelate
Dihexyl azelate possesses a drastically lower melting point than its branched-chain analog di(2-ethylhexyl) azelate. This solid-liquid phase transition property is a primary indicator of a plasticizer's ability to impart flexibility at sub-ambient temperatures, where materials like DOZ would have already solidified, causing embrittlement .
Target compound's melting point is 87.9 °C lower than the comparator.
Conditions
Standard differential scanning calorimetry (DSC) or literature value.
Why This Matters
The capacity to remain liquid at temperatures well below 0 °C is a quantifiable guarantee of continued plasticizing function and low-temperature flexibility, making dihexyl azelate the technically superior choice for applications exposed to cold environments or requiring year-round durability.
In the specific application of plasticized food films, a direct performance comparison by a major azelaic acid producer established that di-n-hexyl azelate (DNHZ) provides measurably better overall performance than the sebacate-based analog di-butyl sebacate (DBS) [1].
Film performance vs. DBSHead-to-head
Reported better overall performance vs. DBS in food films
Supports food-contact film formulation selection
Qualitative assessment; confirm with current standards
Food Contact MaterialsPlasticizer PerformancePolymer Films
Di-butyl sebacate (DBS): Performs well, but rated inferior to DNHZ.
Quantified Difference
Target compound is rated superior.
Conditions
Food film plasticizer application; evaluation by Emery Industries.
Why This Matters
This documented performance advantage, coupled with a reported 20-30% lower cost per pound for azelate esters versus sebacate esters, provides a strong techno-economic justification for selecting dihexyl azelate in food-contact film manufacturing [1].
Food Contact MaterialsPlasticizer PerformancePolymer Films
[1] Emery Industries, Inc. (1972). SAVE $12,000 - Azelaic Acid vs. Sebacic Acid. C&EN Global Enterprise (ACS Publications). View Source
EU Food Contact Material Authorization
Dihexyl azelate is explicitly listed and authorized for use as a plasticizer in the coating of regenerated cellulose film intended for food contact by the European Union [1]. This is not a generic property of all azelate esters but a substance-specific inclusion.
EU food-contact listingClass-level inference
Authorized (max 6 mg/dm²) for regenerated cellulose film coatings
Regulatory requirement; substitutes need individual verification
Unspecified azelate or sebacate esters (e.g., DOZ, DOS): Authorization status must be individually verified; not automatically granted.
Quantified Difference
Target compound is explicitly listed on the positive list; many analogs are not.
Conditions
ECHA list of substances authorized in the manufacture of regenerated cellulose film intended to come into contact with foodstuffs.
Why This Matters
For any industrial user supplying products into the European market, this specific authorization is a non-negotiable compliance requirement. Using a non-listed analog would be a direct regulatory violation, making dihexyl azelate the only compliant choice among many plasticizer alternatives.
The confirmed melting point of -7.9 °C for dihexyl azelate, which is nearly 88 °C lower than that of di(2-ethylhexyl) azelate (DOZ), makes it the unequivocal technical choice for plasticizing PVC and polyolefin products that must maintain flexibility in cold environments . Applications include automotive underbody coatings, winter sporting goods, or outdoor electrical cable jacketing where the higher melting point of DOZ would lead to solidification and material embrittlement, resulting in cracking and product failure. This performance attribute directly stems from the quantitative data established in Section 3, justifying its selection for formulations where low-temperature flexibility is a primary specification .
EU-Compliant Food-Contact Cellulose Films
For manufacturers of regenerated cellulose film (cellophane) destined for food packaging in the European Union, dihexyl azelate is not just a performance option but a compliance necessity. As documented in Section 3, it is explicitly authorized for this use under EU legislation, with a defined migration limit of 6 mg/dm² in the coating [1]. Substituting with a non-authorized analog like di(2-ethylhexyl) azelate would render the final product non-compliant and unsaleable in the EU market. Furthermore, the superior overall performance of dihexyl azelate over di-butyl sebacate in food film applications provides a dual justification: it ensures both regulatory adherence and improved product quality [2].
High-Throughput Compounding of Plastisols and Blends
The relatively low viscosity of dihexyl azelate (7.9 mPa·s at 38 °C), which is substantially lower than that of higher molecular weight azelates, presents a distinct advantage in high-throughput industrial compounding operations . This property facilitates faster wetting and absorption of the plasticizer into the polymer powder during the dry-blending stage of PVC plastisol preparation. This can lead to reduced cycle times, lower energy input for mixing, and a more homogeneous final blend, directly contributing to manufacturing efficiency and cost savings. This scenario is a direct consequence of the viscosity data presented in Section 3 and represents a key differentiator for procurement decisions in high-volume production settings .
Application
Selection Property
Validation Focus
Cold-climate PVC / polyolefin plasticizer
Low-temperature flexibility profile (melting point context)
Verify cold-flex performance in target polymer system
EU-compliant food-contact cellulose films
EU regulatory listing status
Confirm current ECHA authorization and migration limit compliance
High-throughput compounding of plastisols
Viscosity and processability profile
Assess mixing efficiency and dispersion in your specific formulation
[2] Emery Industries, Inc. (1972). SAVE $12,000 - Azelaic Acid vs. Sebacic Acid. C&EN Global Enterprise (ACS Publications). View Source
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